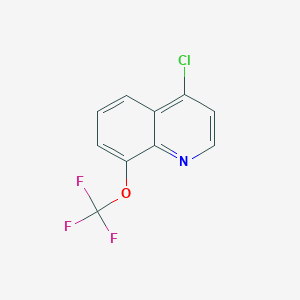

4-Chloro-8-(trifluoromethoxy)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-7-4-5-15-9-6(7)2-1-3-8(9)16-10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFHGIFQRVQFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654070 | |

| Record name | 4-Chloro-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40516-42-5 | |

| Record name | 4-Chloro-8-(trifluoromethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-8-(trifluoromethoxy)quinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-8-(trifluoromethoxy)quinoline (CAS 40516-42-5), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and strategic application. We will delve into its molecular architecture, propose a validated synthetic pathway, predict its physicochemical and spectroscopic characteristics, and explore its potential as a versatile building block for the development of novel therapeutic agents and functional materials. This guide is intended to be a foundational resource for researchers seeking to leverage the unique properties of this compound in their scientific endeavors.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile.

The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, has become a powerful strategy in modern drug design.[4][5] The -OCF3 group is highly lipophilic and possesses strong electron-withdrawing characteristics, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[6] The combination of the privileged quinoline core with the advantageous properties of the trifluoromethoxy group makes this compound a highly valuable, yet underexplored, chemical entity. The chloro-substituent at the 4-position serves as a versatile synthetic handle, enabling a wide range of chemical transformations for the construction of diverse molecular libraries.

Physicochemical and Spectroscopic Profile

While experimentally determined data for this compound is not widely published, we can predict its key properties based on its structure and data from analogous compounds.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and a closely related analogue.

| Property | This compound | 4-Chloro-8-(trifluoromethyl)quinoline |

| CAS Number | 40516-42-5[7] | 23779-97-7[8] |

| Molecular Formula | C10H5ClF3NO[7] | C10H5ClF3N[9] |

| Molecular Weight | 247.60 g/mol [7] | 231.60 g/mol |

| Appearance | Predicted to be a solid at room temperature | White to light yellow crystal powder[10] |

| Melting Point | Not available | 80-82 °C[8][11] |

| Boiling Point | Not available | 265.5 °C at 760 mmHg (Predicted)[11] |

| Solubility | Predicted to be soluble in organic solvents like chloroform and methanol | Soluble in chloroform and methanol[11] |

| Storage | Inert atmosphere, 2-8°C[7] | Store in a well-ventilated place. Keep container tightly closed.[10] |

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) based on their coupling with adjacent protons. The electron-withdrawing nature of the nitrogen, chlorine, and trifluoromethoxy groups will influence the chemical shifts, generally causing downfield shifts for nearby protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon attached to the chlorine (C4) and the carbon attached to the trifluoromethoxy group (C8) will be significantly influenced by these substituents. The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.[12][13] Fragmentation patterns would likely involve the loss of chlorine and the trifluoromethoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C-F, C-O, C=C, and C=N bonds within the molecule. Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while C=C and C=N stretching vibrations will appear in the 1500-1650 cm⁻¹ range.[1][2] The strong C-F stretching vibrations of the trifluoromethoxy group are anticipated in the 1000-1300 cm⁻¹ region.

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The most logical approach involves a multi-step synthesis starting from the commercially available 2-(trifluoromethoxy)aniline. A well-precedented method for constructing the 4-chloroquinoline core is the Gould-Jacobs reaction, followed by chlorination.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from established procedures for similar quinoline syntheses.

Step 1: Condensation of 2-(Trifluoromethoxy)aniline with Diethyl (ethoxymethylene)malonate

-

In a round-bottom flask, combine 2-(trifluoromethoxy)aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture at 100-120°C for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Cool the reaction mixture and purify the resulting intermediate adduct, typically by recrystallization or column chromatography.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

-

Place the intermediate adduct in a high-boiling point solvent (e.g., diphenyl ether).

-

Heat the solution to reflux (approximately 250°C) for 30-60 minutes.

-

Cool the reaction mixture, which should result in the precipitation of 4-Hydroxy-8-(trifluoromethoxy)quinolin-3-carboxylate.

-

Collect the solid by filtration and wash with a suitable solvent (e.g., hexane).

Step 3: Saponification

-

Suspend the carboxylate ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux until the solid dissolves and the reaction is complete (monitor by TLC).

-

Cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the 4-Hydroxy-8-(trifluoromethoxy)quinoline-3-carboxylic acid by filtration and dry.

Step 4: Decarboxylation

-

Heat the carboxylic acid in a high-boiling point solvent (e.g., diphenyl ether) at reflux until gas evolution ceases.

-

Cool the reaction mixture and isolate the 4-Hydroxy-8-(trifluoromethoxy)quinoline.

Step 5: Chlorination

-

Carefully add 4-Hydroxy-8-(trifluoromethoxy)quinoline to phosphorus oxychloride (POCl₃) with stirring.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and cautiously pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate) until a precipitate forms.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity for this compound is the carbon atom at the 4-position, which is highly susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the quinoline nitrogen and the trifluoromethoxy group enhances the electrophilicity of this position, making the chlorine atom an excellent leaving group.

Caption: General scheme for the reactivity of this compound.

This reactivity allows for the introduction of a wide variety of functional groups at the C4 position, including:

-

Amines: Reaction with primary or secondary amines yields 4-aminoquinoline derivatives, a common structural motif in many antimalarial drugs.

-

Alcohols/Phenols: Reaction with alkoxides or phenoxides produces 4-alkoxy or 4-aryloxyquinolines.

-

Thiols: Reaction with thiolates affords 4-thioether substituted quinolines.

These SₙAr reactions are typically carried out in the presence of a base in a suitable polar solvent and can often be accelerated by microwave irradiation.

Applications in Research and Development

The unique combination of a reactive chloro-substituent, a biologically active quinoline core, and a property-enhancing trifluoromethoxy group positions this compound as a valuable building block in several areas:

-

Drug Discovery: This compound is an excellent starting material for the synthesis of libraries of novel quinoline derivatives for screening against various biological targets. Its derivatives could be investigated as potential anticancer, anti-inflammatory, antiviral, or neuroprotective agents.

-

Agrochemicals: The quinoline scaffold is also present in some pesticides and herbicides. The introduction of the trifluoromethoxy group could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

-

Materials Science: Fluorinated aromatic compounds can possess unique electronic and optical properties. Derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on the data for the analogous 4-Chloro-8-(trifluoromethyl)quinoline, the following precautions should be taken:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[10]

-

Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

It is imperative to consult the supplier's SDS before handling this compound and to perform a thorough risk assessment for any planned experimental work.

Conclusion

This compound represents a promising, yet underutilized, building block for chemical synthesis. Its strategic combination of a versatile quinoline core, a reactive chloro handle, and a property-modulating trifluoromethoxy group offers significant potential for the development of novel molecules in the fields of medicine, agriculture, and materials science. This technical guide, by consolidating known chemical principles and data from analogous structures, provides a foundational resource to stimulate and support further research into the synthesis, characterization, and application of this intriguing compound.

References

- 1. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 7. This compound - Lead Sciences [lead-sciences.com]

- 8. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | 23779-97-7 [chemicalbook.com]

- 9. 4-Chloro-8-(trifluoromethyl)quinoline | C10H5ClF3N | CID 90262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE CAS#: 23779-97-7 [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. tutorchase.com [tutorchase.com]

An In-depth Technical Guide to the Physical Properties of 4-Chloro-8-(trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-8-(trifluoromethoxy)quinoline. As a unique halogenated quinoline derivative, this compound holds potential for applications in medicinal chemistry and materials science. This document is structured to deliver not just data, but also to provide expert insights into the practical implications of its properties, ensuring a thorough understanding for research and development applications.

Introduction: Unveiling this compound

This compound is a halogenated aromatic heterocyclic compound. Its structure, featuring a quinoline core substituted with a chlorine atom and a trifluoromethoxy group, suggests its potential as a versatile building block in organic synthesis. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of the trifluoromethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive moiety for drug design.

The chlorine atom at the 4-position provides a reactive handle for further chemical modifications, such as nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives. This makes this compound a valuable starting material for the exploration of new chemical entities with potential therapeutic applications.

Physicochemical Properties: A Closer Look

| Property | This compound | 4-Chloro-8-(trifluoromethyl)quinoline (Analogue for Reference) |

| Molecular Formula | C₁₀H₅ClF₃NO[1] | C₁₀H₅ClF₃N[2] |

| Molecular Weight | 247.60 g/mol [1] | 231.60 g/mol |

| CAS Number | 40516-42-5[1] | 23779-97-7[2][3] |

| Appearance | Not specified | Solid |

| Melting Point | Not available | 80-82 °C[2][4] |

| Boiling Point | Not available | 265.5 ± 35.0 °C (Predicted)[4] |

| Solubility | Not available | Soluble in Chloroform, Methanol; Low solubility in water.[2][4] |

| Purity | 95+%[1] | 97% - 99%[2][5] |

Expert Insight: The trifluoromethoxy group in the target compound, compared to the trifluoromethyl group in the analogue, is expected to impart slightly different electronic properties and conformational preferences, which could influence its solid-state properties and solubility. The lack of experimental data for key physical properties such as melting and boiling points for this compound highlights the need for empirical determination for any application requiring this information.

Spectral Data: The Fingerprint of a Molecule

Spectroscopic data is essential for the structural elucidation and confirmation of a chemical compound. At present, specific spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR) for this compound are not available in the reviewed literature.

However, based on the structure, the following spectral features would be anticipated:

-

¹H NMR: Signals corresponding to the protons on the quinoline ring system. The chemical shifts and coupling constants would be influenced by the positions of the chloro and trifluoromethoxy substituents.

-

¹³C NMR: Resonances for the ten carbon atoms of the quinoline core, with the carbons attached to the electronegative chlorine, nitrogen, and trifluoromethoxy group showing characteristic downfield shifts.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: Absorption bands characteristic of C-Cl, C-F, C-O, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations.

For researchers synthesizing this compound, a full suite of spectroscopic analyses is highly recommended for unambiguous structural confirmation.

Crystallographic Data

A search of crystallographic databases did not yield any publically available crystal structure for this compound. X-ray crystallography would provide definitive information on its solid-state conformation and packing, which can be crucial for understanding its physical properties and for in silico drug design studies.

Stability, Reactivity, and Storage

Based on the information from a commercial supplier, this compound should be stored in an inert atmosphere at 2-8°C.[1] This suggests that the compound may be sensitive to air, moisture, or elevated temperatures.

Reactivity Insights:

-

The chlorine atom at the 4-position of the quinoline ring is expected to be susceptible to nucleophilic aromatic substitution reactions. This provides a valuable synthetic handle for introducing a wide range of functional groups.

-

The trifluoromethoxy group is generally considered to be chemically robust and stable under many reaction conditions.

-

The quinoline nitrogen is basic and can be protonated or alkylated.

Safety and Handling: A Protocol for Prudence

While a specific Safety Data Sheet (SDS) for this compound was not found, the SDS for the closely related analogue 4-Chloro-8-(trifluoromethyl)quinoline indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Therefore, it is prudent to handle this compound with similar precautions.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. For handling larger quantities or when generating dust, a NIOSH-approved respirator may be necessary.

First Aid Measures:

-

If on skin: Wash with plenty of water.[6]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

-

In all cases of exposure, seek medical attention if symptoms persist.

General Laboratory Workflow for Handling Halogenated Quinolines

Experimental Protocols: A Generalized Synthetic Approach

While a specific, validated synthetic protocol for this compound was not identified in the literature reviewed, a general approach can be proposed based on established quinoline synthesis methodologies. The Gould-Jacobs reaction is a common method for constructing the quinoline core, which can then be followed by functional group manipulations.

Hypothetical Synthetic Workflow:

-

Step 1: Condensation. Reaction of 2-(trifluoromethoxy)aniline with an appropriate three-carbon electrophile, such as diethyl ethoxymethylenemalonate, to form an enamine intermediate.

-

Step 2: Cyclization. Thermal cyclization of the enamine intermediate to form a 4-hydroxyquinoline derivative.

-

Step 3: Chlorination. Conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Step 4: Purification. Purification of the final product by techniques such as column chromatography or recrystallization.

Generalized Synthetic Workflow Diagram

Disclaimer: This proposed synthesis is illustrative and has not been experimentally validated. Researchers should conduct a thorough literature search for specific procedures and optimize reaction conditions accordingly.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While there is a scarcity of publicly available experimental data on its physical properties, this guide has consolidated the known information and provided expert context for its handling and potential applications. Further experimental characterization of this compound is warranted to fully unlock its potential for scientific discovery and the development of new technologies.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | 23779-97-7 [chemicalbook.com]

- 3. aksci.com [aksci.com]

- 4. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE CAS#: 23779-97-7 [m.chemicalbook.com]

- 5. 4-Chloro-8-(trifluoromethyl)quinoline 97 23779-97-7 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

4-Chloro-8-(trifluoromethoxy)quinoline molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-Chloro-8-(trifluoromethoxy)quinoline

Executive Summary

This compound is a halogenated quinoline derivative of significant interest to the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a versatile quinoline core, a reactive chlorine atom at the 4-position, and a trifluoromethoxy group at the 8-position, makes it a highly valuable building block for the synthesis of novel compounds. The chlorine atom serves as a key synthetic handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. Concurrently, the trifluoromethoxy substituent is a powerful modulator of physicochemical properties, often employed to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive technical overview of its molecular structure, a plausible synthetic pathway with mechanistic insights, detailed protocols for its spectroscopic characterization, and a discussion of its reactivity and potential applications in drug development.

Introduction to the Quinoline Scaffold and the Subject Compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1][2] This heterocyclic motif is central to a wide array of FDA-approved drugs, demonstrating efficacy in treating malaria, cancer, and various infectious diseases.[3][4] The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of biological activity and pharmacokinetic profiles.[2]

This compound (CAS No: 40516-42-5) emerges as a particularly strategic intermediate.[5] Its structure is defined by three key features:

-

The Quinoline Core: Provides a rigid, aromatic framework known to interact with numerous biological targets.

-

The 4-Chloro Group: Activates the C4 position for nucleophilic aromatic substitution (SNAr), serving as an exceptionally effective leaving group. This allows for the straightforward synthesis of 4-aminoquinolines, 4-alkoxyquinolines, and other derivatives.[6]

-

The 8-Trifluoromethoxy (-OCF₃) Group: This substituent significantly influences the molecule's electronic and physical properties. It is a strong electron-withdrawing group and is often used as a bioisostere for other functionalities to improve metabolic stability and membrane permeability in drug candidates.

This combination of a stable core, a reactive handle, and a property-modulating group makes this compound a powerful tool for researchers aiming to develop novel therapeutics.

Physicochemical Properties and Molecular Structure

A precise understanding of the compound's physical and structural properties is fundamental for its application in synthesis and material design.

| Property | Value | Reference |

| CAS Number | 40516-42-5 | [5] |

| Molecular Formula | C₁₀H₅ClF₃NO | [5] |

| Molecular Weight | 247.60 g/mol | [5] |

| Purity | ≥95% (typical) | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

The molecule consists of a planar quinoline ring system. The trifluoromethoxy group at the 8-position and the chlorine atom at the 4-position introduce significant electronic perturbations, influencing the reactivity and spectroscopic signature of the entire scaffold.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Chloro-8-(trifluoromethoxy)quinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-8-(trifluoromethoxy)quinoline, a compound of significant interest in medicinal chemistry and drug development. Due to a lack of publicly available solubility data for this specific molecule, this document offers a detailed analysis of its physicochemical properties and the solubility of structurally similar analogs to provide an informed perspective. The core of this guide is a robust, step-by-step experimental protocol designed to enable researchers to accurately determine the solubility of this compound in a range of organic solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's solubility for formulation, process development, and preclinical studies.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences the developability of a potential drug candidate. It affects key pharmacokinetic processes, including absorption, distribution, metabolism, and excretion (ADME). A compound with poor solubility can present significant challenges in formulation, leading to low bioavailability and therapeutic efficacy. Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The subject of this guide, this compound, is a halogenated quinoline derivative with potential applications in drug discovery. Understanding its solubility in various organic solvents is paramount for its advancement as a therapeutic agent.

Physicochemical Properties of this compound and Its Analogs

The molecular structure of a compound dictates its physical and chemical properties, which in turn govern its solubility. This compound (CAS Number: 40516-42-5) is a substituted quinoline with a chloro group at the 4-position and a trifluoromethoxy group at the 8-position.[2][3][4][5][6] These substitutions significantly influence the molecule's polarity, crystal lattice energy, and interactions with solvents.

To provide a predictive framework for the solubility of the target compound, it is instructive to compare its properties with those of its close structural analogs.

| Property | This compound | 4-Chloro-8-(trifluoromethyl)quinoline | 4-Chloro-7-(trifluoromethyl)quinoline |

| CAS Number | 40516-42-5[2] | 23779-97-7[7][8] | 346-55-4 |

| Molecular Formula | C10H5ClF3NO[2] | C10H5ClF3N[9] | C10H5ClF3N |

| Molecular Weight | 247.60 g/mol [2] | 231.60 g/mol | 231.60 g/mol |

| Melting Point | Not available | 80-82 °C[7][8] | 69-71 °C |

| Appearance | Not available | White to light yellow crystal powder[10] | Not available |

The presence of the trifluoromethoxy and trifluoromethyl groups in these molecules imparts significant lipophilicity. The general principle of "like dissolves like" suggests that these compounds will exhibit greater solubility in non-polar or moderately polar organic solvents compared to polar solvents like water. Indeed, for 4-chloro-8-(trifluoromethyl)quinoline, low solubility in water has been reported.[7][11]

Solubility Profile: An Analog-Based Assessment

While no specific solubility data for this compound has been reported in the literature, data from its analogs provide valuable insights into its likely behavior.

| Compound | Solvent | Solubility |

| 4-Chloro-8-(trifluoromethyl)quinoline | Chloroform | Soluble[8] |

| Methanol | Soluble[8] | |

| Water | Low solubility[7][11] | |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | 25 mg/mL |

Based on this information, it is reasonable to hypothesize that this compound will exhibit good solubility in chlorinated solvents like chloroform and dichloromethane, as well as in polar aprotic solvents such as methanol. Its solubility in non-polar solvents like hexanes is expected to be lower.

Experimental Protocol for Solubility Determination

The following protocol outlines a detailed and validated methodology for determining the equilibrium solubility of this compound in various organic solvents using the reliable shake-flask method.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Diagram of the Experimental Workflow

Caption: Workflow for determining compound solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Add a precise volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but the optimal time should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a moderate speed to further pellet the solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound. A pre-established calibration curve with known concentrations of this compound is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of this compound. In the absence of direct experimental data, an estimation of its solubility profile was made based on the known properties of its structural analogs. The core of this document is a detailed and practical experimental protocol that will empower researchers to determine the precise solubility of this compound in various organic solvents. The information and methodologies presented herein are essential for the rational development of this compound as a potential therapeutic agent.

References

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. 40516-42-5|this compound|BLD Pharm [bldpharm.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. pschemicals.com [pschemicals.com]

- 6. CAS 40516-42-5 | 4H56-7-74 | MDL MFCD01861865 | 4-Chloro-8-trifluoromethoxyquinoline | SynQuest Laboratories [synquestlabs.com]

- 7. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | 23779-97-7 [chemicalbook.com]

- 8. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE CAS#: 23779-97-7 [m.chemicalbook.com]

- 9. 4-Chloro-8-(trifluoromethyl)quinoline | C10H5ClF3N | CID 90262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. labsolu.ca [labsolu.ca]

A Technical Safety Guide to 4-Chloro-8-(trifluoromethoxy)quinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safety, handling, and toxicological profile of 4-Chloro-8-(trifluoromethoxy)quinoline. As a Senior Application Scientist, the goal is to synthesize the available data with practical, field-proven insights to ensure its safe and effective use in a research and development setting. Given the limited publicly available data for this specific compound, this guide incorporates a comparative analysis with its close structural analogue, 4-Chloro-8-(trifluoromethyl)quinoline, to establish a robust precautionary framework.

Chemical Identification and Core Properties

Proper identification is the foundation of chemical safety. This compound is a halogenated quinoline derivative used in synthetic chemistry and drug discovery.

| Property | Data | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 40516-42-5 | [1] |

| Molecular Formula | C₁₀H₅ClF₃NO | [1] |

| Molecular Weight | 247.60 g/mol | [1] |

| Structure | FC(F)(F)OC1=C2N=CC=C(Cl)C2=CC=C1 | [1] |

| Purity | Typically ≥95% | [1] |

| Physical Properties | Data not available. See analogue data in Section 3 for reference. | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [1] |

Hazard Assessment and GHS Classification

The primary safety data for this compound indicates that it is harmful through multiple exposure routes. The Globally Harmonized System (GHS) classification, derived from available safety data sheets, mandates a clear warning of its potential hazards.

Signal Word: Warning

| Hazard Class & Category | Hazard Statement | GHS Code |

| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 |

| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin | H312 |

| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled | H332 |

Source: This classification is based on an available Safety Data Sheet for CAS 40516-42-5 and standard GHS phrase interpretations[2][3][4].

The primary toxicological concern is acute toxicity upon ingestion, skin contact, or inhalation. Unlike some other chlorinated quinolines, there is currently no data to classify it as a skin or eye irritant, but these effects should not be ruled out without further testing.

Comparative Analysis: 4-Chloro-8-(trifluoromethyl)quinoline

To build a more comprehensive safety profile, we can analyze the data for the closely related analogue, 4-Chloro-8-(trifluoromethyl)quinoline (CAS 23779-97-7). The key structural difference is a trifluoromethyl group (-CF₃) instead of a trifluoromethoxy group (-OCF₃). While the toxicological profiles may not be identical, the physical properties and hazard classes of this analogue provide a valuable precautionary reference.

Analogue GHS Classification: This analogue is classified as causing skin and eye irritation and potential respiratory irritation. This suggests that despite the lack of specific data for the methoxy compound, researchers should handle it with the assumption that it may also irritate skin, eyes, and the respiratory tract.

| Property (Analogue) | Data | Source(s) |

| Melting Point | 80-82 °C | [5][6] |

| Boiling Point | 265.5 °C (Predicted) | [5] |

| Solubility | Low solubility in water. Soluble in Chloroform, Methanol. | [5][7] |

The solid nature and defined melting point of the analogue suggest that this compound is also likely a solid at room temperature, necessitating protocols for handling powders safely.

Experimental Protocols: Safe Handling and Engineering Controls

A multi-layered approach to safety, prioritizing engineering controls and personal protective equipment (PPE), is essential.

Hierarchy of Controls Workflow

This diagram illustrates the mandatory sequence of considerations for mitigating exposure. Engineering controls are the most critical line of defense.

Caption: Workflow for implementing safety controls.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure a chemical fume hood is certified and operational. Designate a specific area for the work.

-

Engineering Controls: All weighing and solution preparation must be conducted inside a chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and handle the compound with chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with appropriate cartridges is required.

-

-

Dispensing: Use non-sparking tools for handling the solid material. Avoid creating dust. If dissolving, add the solid to the solvent slowly.

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn. Decontaminate the work area and any equipment used.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. The following procedures are based on the known hazards of this chemical class.

Caption: First-aid response for different exposure routes.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If on Skin: Immediately wash with plenty of water. Take off contaminated clothing and wash it before reuse. Seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Storage, Spills, and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The recommended temperature is 2-8°C[1]. The storage area should be locked.

Spill Response:

-

Evacuate personnel to a safe area and ensure adequate ventilation.

-

Wear full PPE, including respiratory protection.

-

Avoid dust formation. Gently sweep or vacuum up the spilled solid.

-

Collect the material in a suitable, closed container for disposal.

-

Clean the spill area thoroughly.

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

This compound is a research chemical that must be handled with care, recognizing its classification as harmful if swallowed, inhaled, or in contact with skin. While comprehensive toxicological data is not yet available, a precautionary approach informed by its structural analogue, 4-Chloro-8-(trifluoromethyl)quinoline, is warranted. Strict adherence to engineering controls, diligent use of personal protective equipment, and preparedness for emergency situations are paramount for ensuring the safety of all laboratory personnel.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 3. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]

- 4. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 5. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE CAS#: 23779-97-7 [m.chemicalbook.com]

- 6. 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | 23779-97-7 [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Medicinal Chemistry

An In-Depth Technical Guide to 4-Chloro-8-(trifluoromethoxy)quinoline

Authored by: A Senior Application Scientist

The quinoline scaffold is a cornerstone in the development of therapeutic agents, a privileged structure renowned for its presence in a multitude of biologically active compounds.[1][2][3] The strategic incorporation of fluorine-containing substituents has emerged as a powerful tool in drug design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This guide focuses on a particularly valuable, fluorinated building block: this compound. Its unique combination of a reactive chloro-group at the 4-position and a trifluoromethoxy moiety at the 8-position makes it a highly versatile intermediate for the synthesis of novel compounds with significant potential in drug discovery and materials science.[4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, synthesis, reactivity, and applications.

Compound Identification and Physicochemical Properties

This compound is a synthetic heterocyclic compound that is not known to occur naturally. Its core structure consists of a quinoline ring system substituted with a chlorine atom at the C4 position and a trifluoromethoxy group at the C8 position.

Nomenclature and Chemical Identifiers

-

IUPAC Name: this compound[5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to distinguish this compound from its close analogue, 4-Chloro-8-(trifluoromethyl)quinoline, as their properties will differ.

| Property | Value | Source |

| Molecular Weight | 247.60 g/mol | [7][8][9] |

| Appearance | White to light yellow powder/crystal | [10] |

| Purity | Typically >95% | [9] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6][9] |

Synthesis of this compound: A Generalized Protocol

While a specific, detailed protocol for the direct synthesis of this compound is not widely published, a plausible and efficient synthetic route can be extrapolated from established methods for preparing substituted 4-chloroquinolines.[11][12] The most common approach involves the chlorination of a 4-hydroxyquinoline precursor.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-stage process:

-

Formation of the Quinoline Core: Construction of the 4-hydroxy-8-(trifluoromethoxy)quinoline intermediate.

-

Chlorination: Conversion of the 4-hydroxy group to the 4-chloro derivative.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 40516-42-5|this compound|BLD Pharm [bldpharm.com]

- 7. CAS 40516-42-5 | 4H56-7-74 | MDL MFCD01861865 | 4-Chloro-8-trifluoromethoxyquinoline | SynQuest Laboratories [synquestlabs.com]

- 8. 4-CHLORO-8-TRIFLUOROMETHOXYQUINOLINE | 40516-42-5 [chemicalbook.com]

- 9. This compound - Lead Sciences [lead-sciences.com]

- 10. 4-Chloro-8-fluoroquinoline, 5G | Labscoop [labscoop.com]

- 11. prepchem.com [prepchem.com]

- 12. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-8-(trifluoromethoxy)quinoline

Prepared by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for a Key Synthetic Building Block

4-Chloro-8-(trifluoromethoxy)quinoline stands as a significant heterocyclic intermediate in the fields of medicinal chemistry and materials science. As a quinoline derivative, it belongs to a class of compounds renowned for their broad pharmacological activities. The strategic placement of a chloro group at the 4-position offers a reactive site for nucleophilic substitution, while the trifluoromethoxy group at the 8-position modulates the molecule's electronic properties, lipophilicity, and metabolic stability. These features make it a valuable scaffold for the development of novel therapeutic agents and functional materials.

For researchers, scientists, and drug development professionals, the unambiguous identification and confirmation of this molecule's structure are paramount for ensuring the integrity and reproducibility of their work. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple data repository, this document elucidates the causality behind the spectral features, offering expert interpretation grounded in fundamental principles and comparative data from related structures. It serves as both a reference and a practical guide for laboratory validation.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (CAS Number: 40516-42-5, Molecular Formula: C₁₀H₅ClF₃NO) possesses a disubstituted quinoline core. The numbering convention and key structural features are illustrated below.

The analytical workflow leverages a synergistic approach where each technique provides a unique piece of the structural puzzle. MS confirms the molecular weight and elemental composition (Cl), IR identifies the functional groups and bond types (C-F, C-O, C-Cl), and NMR provides the precise atomic connectivity and chemical environment of the carbon-hydrogen framework.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is the first-line technique for confirming the molecular weight and elemental composition of a synthesized compound. For this compound, the analysis is particularly informative due to the presence of a chlorine atom.

Expert Interpretation

Using Electron Ionization (EI), the molecule is expected to generate a molecular ion (M⁺˙) peak. Based on its formula (C₁₀H₅ClF₃NO), the monoisotopic mass is calculated to be 247.0012 g/mol . The most critical diagnostic feature is the isotopic pattern conferred by chlorine. Chlorine exists naturally as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[1] This results in two distinct peaks for the molecular ion:

-

M⁺ peak: at m/z ≈ 247, corresponding to molecules containing ³⁵Cl.

-

M+2 peak: at m/z ≈ 249, corresponding to molecules containing ³⁷Cl. The intensity of the M+2 peak should be approximately one-third that of the M⁺ peak, providing definitive evidence for the presence of a single chlorine atom.

Fragmentation is also expected under EI conditions.[2] Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom or other substituents. Key predicted fragments are outlined in the table below.

Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Identity | Interpretation |

| 249 | [M+2]⁺˙ | Molecular ion containing the ³⁷Cl isotope. Confirms the presence of one chlorine atom. |

| 247 | [M]⁺˙ | Molecular ion containing the ³⁵Cl isotope. Base peak or high abundance expected. |

| 212 | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 180 | [M-OCF₃]⁺ | Loss of the trifluoromethoxy radical. |

| 128 | [M-Cl-OCF₃]⁺ | Subsequent loss of both substituents. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce approximately 1 µL of a dilute solution of the compound (e.g., in dichloromethane or ethyl acetate) into the gas chromatograph (GC) inlet for separation or directly via a solid probe.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) in the ion source.[3] This process ejects an electron from the molecule to form a radical cation (molecular ion).

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: Detect the separated ions and generate a mass spectrum that plots ion abundance versus m/z.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak, the characteristic M+2 peak for chlorine, and major fragment ions.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying the functional groups present. For this compound, the IR spectrum will be dominated by vibrations from the aromatic ring and the highly polar C-F and C-O bonds of the trifluoromethoxy group.

Expert Interpretation

The spectrum of this molecule is expected to show several characteristic absorption bands. The most prominent and diagnostic will be the very strong C-F stretching vibrations from the -OCF₃ group, typically found in the 1300-1100 cm⁻¹ region.[4] The aromatic quinoline core will give rise to C=C stretching bands in the 1600-1450 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹. The C-Cl and C-O ether-like stretches will appear in the fingerprint region.

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3100-3000 | C-H Stretch (Aromatic) | Medium-Weak | Vibrations of the C-H bonds on the quinoline ring. |

| 1610-1500 | C=C Stretch (Aromatic) | Strong-Medium | Characteristic stretching of the carbon-carbon double bonds within the quinoline core. |

| 1280-1240 | C-O Stretch (Aryl Ether) | Strong | Asymmetric stretching of the Ar-O-CF₃ bond. |

| 1250-1100 | C-F Stretch (-OCF₃) | Very Strong | Multiple strong, broad bands due to symmetric and asymmetric stretching of the C-F bonds. This is a key diagnostic feature. |

| 850-750 | C-Cl Stretch | Medium-Strong | Stretching vibration of the carbon-chlorine bond. |

| 900-670 | C-H Bend (Aromatic OOP) | Strong | Out-of-plane bending ("wagging") of aromatic C-H bonds, indicative of the substitution pattern. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-FTIR is a modern, rapid, and reliable method that requires minimal sample preparation.[5][6]

-

Background Spectrum: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[7] Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interference.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.[8]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, the exact connectivity and substitution pattern can be confirmed.

¹H NMR Analysis

The structure has five aromatic protons, each residing in a unique chemical environment. Therefore, five distinct signals are expected in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom, the chloro group, and the trifluoromethoxy group will cause the protons to be deshielded, shifting their signals downfield.[9][10]

-

H-2 and H-3: These protons on the pyridine ring will be significantly deshielded by the adjacent nitrogen. H-2 is typically the most downfield proton in a quinoline system.

-

H-5, H-6, H-7: These protons on the carbocyclic ring will exhibit splitting patterns based on their coupling to adjacent protons (ortho- and meta-coupling).

¹³C NMR Analysis

The molecule has 10 carbon atoms, and due to the lack of symmetry, 10 distinct signals are expected in the ¹³C NMR spectrum.

-

Aromatic Carbons: Signals will appear in the typical range of δ 110-150 ppm.

-

Substituted Carbons: The carbons directly attached to the electronegative Cl (C-4) and OCF₃ group (C-8) will be significantly deshielded (shifted downfield).

-

Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will exhibit a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms (¹J_CF).

¹⁹F NMR Analysis

¹⁹F NMR is a simple but crucial experiment for this molecule. The three fluorine atoms of the trifluoromethoxy group are chemically equivalent and will produce a single, sharp signal (a singlet) in the spectrum. The chemical shift is characteristic of the -OCF₃ group.

Predicted NMR Spectral Data

¹H NMR (400 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.8 - 9.0 | d | J ≈ 4.5 Hz |

| H-3 | 7.5 - 7.7 | d | J ≈ 4.5 Hz |

| H-5 | 7.9 - 8.1 | d | J ≈ 8.0 Hz |

| H-6 | 7.6 - 7.8 | t | J ≈ 8.0 Hz |

| H-7 | 7.4 - 7.6 | d | J ≈ 8.0 Hz |

¹³C NMR (100 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Multiplicity (¹⁹F Coupled) |

|---|---|---|

| C-2 | ~151 | s |

| C-3 | ~122 | s |

| C-4 | ~142 | s |

| C-4a | ~149 | s |

| C-5 | ~128 | s |

| C-6 | ~127 | s |

| C-7 | ~120 | s |

| C-8 | ~145 | q (small J) |

| C-8a | ~125 | s |

| -OCF₃ | ~121 | q (¹J_CF ≈ 260 Hz) |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS, δ 0.00) as an internal reference standard.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Spectrum Acquisition: Acquire the spectrum using a standard single-pulse experiment. Adjust parameters such as spectral width, acquisition time, and number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets (except for the CF₃ carbon) and enhance sensitivity. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay are required due to the low natural abundance of ¹³C.[9]

-

¹⁹F Spectrum Acquisition: Acquire the spectrum using a standard single-pulse experiment, referenced to an appropriate fluorine standard (e.g., CFCl₃).

Conclusion

The structural verification of this compound is reliably achieved through a coordinated application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique delivers a critical layer of information, and together they provide an unambiguous analytical fingerprint. The predicted data in this guide—the characteristic M⁺/M+2 isotope pattern in MS, the strong C-F vibrational bands in IR, and the distinct chemical shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR—serve as a robust benchmark for researchers. Adherence to the detailed experimental protocols will ensure the generation of high-quality, reproducible data, thereby upholding the scientific integrity required in advanced chemical research and drug development.

References

- 1. youtube.com [youtube.com]

- 2. Volume # 5(126), September - October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization" [notes.fluorine1.ru]

- 3. rroij.com [rroij.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. agilent.com [agilent.com]

- 6. youtube.com [youtube.com]

- 7. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. benchchem.com [benchchem.com]

- 10. repository.uncw.edu [repository.uncw.edu]

A Technical Guide to 4-Chloro-8-(trifluoromethoxy)quinoline for Advanced Pharmaceutical Research

This guide provides an in-depth technical overview of 4-Chloro-8-(trifluoromethoxy)quinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. With full editorial control, this document is structured to deliver field-proven insights and scientifically robust information, moving beyond a simple datasheet to a practical manual for laboratory application.

Introduction: The Strategic Value of Fluorinated Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably in the realms of antimalarial and anticancer research.[1][2] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, is a widely employed tactic to modulate the physicochemical and pharmacokinetic properties of lead compounds. This group can enhance metabolic stability, increase lipophilicity, and improve target binding affinity.

This compound (CAS No: 40516-42-5) emerges as a particularly valuable intermediate. The chlorine atom at the 4-position is an excellent leaving group, rendering the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the lynchpin of its utility, allowing for the facile introduction of diverse functional groups, particularly amines, to generate libraries of novel compounds for structure-activity relationship (SAR) studies.

Physicochemical Properties and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 40516-42-5 | [3][4][5][6][7] |

| Molecular Formula | C₁₀H₅ClF₃NO | [3][4][5][6] |

| Molecular Weight | 247.60 g/mol | [3][4] |

| MDL Number | MFCD01861865 | [3][6] |

| Appearance | White to light yellow powder/crystal | Inferred from related compounds |

| Purity | Typically ≥95% | [5] |

| Storage | Inert atmosphere, 2-8°C | [3][5] |

| Hazard Statement | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation. | [6][8] |

Safety Precautions: Handle this compound in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.[8]

Commercial Availability

A reliable supply chain is critical for uninterrupted research and development. The following table lists several commercial suppliers of this compound. Researchers should always request a certificate of analysis (CoA) to verify purity and identity.

| Supplier | Product/Catalog No. | Purity |

| BLDpharm | BD33604 | 95+% |

| Matrix Scientific | 220180 | Not specified |

| Lead Sciences | BD33604 | 95+% |

| P&S Chemicals | Not specified | Not specified |

| Bellen Chemistry | Bellen00019131 | 95% min |

Synthesis Pathway Overview

The logical workflow begins with a suitably substituted aniline, in this case, 2-(trifluoromethoxy)aniline. This precursor undergoes condensation and cyclization to form the quinoline core, followed by a chlorination step to yield the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

chemical stability and storage conditions for 4-Chloro-8-(trifluoromethoxy)quinoline

An In-Depth Technical Guide to the Chemical Stability and Storage of 4-Chloro-8-(trifluoromethoxy)quinoline

Introduction: Understanding the Molecular Architecture and Its Implications

This compound is a halogenated, fluorinated quinoline derivative of significant interest to researchers in medicinal chemistry and materials science. Its utility as a synthetic building block stems from the unique interplay of its three core components: the quinoline scaffold, the reactive 4-chloro substituent, and the stabilizing 8-trifluoromethoxy group. The quinoline core is a common motif in pharmacologically active compounds. The chlorine atom at the 4-position serves as a versatile synthetic handle, readily participating in nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups.

The trifluoromethoxy (-OCF3) group is a key modulator of the molecule's properties. It is a powerful electron-withdrawing group and is known for its exceptional metabolic and chemical stability.[1][2] This substituent can significantly enhance a molecule's lipophilicity, which may improve membrane permeability and bioavailability in drug candidates.[3] A comprehensive understanding of this compound's chemical stability and the requisite storage conditions is paramount for ensuring its integrity throughout its lifecycle in the laboratory—from initial receipt to its use in complex synthetic schemes and biological assays. This guide provides a detailed analysis of the factors governing its stability and outlines field-proven protocols for its proper storage and handling.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is the foundation for developing appropriate storage and handling protocols.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| CAS Number | 40516-42-5 | [4] |

| Molecular Formula | C10H5ClF3NO | [4] |

| Molecular Weight | 247.60 g/mol | [4] |

| Appearance | Solid (form may vary) | N/A |

| Purity | ≥95% (typical) | [4] |

Core Stability Profile: A Mechanistic Perspective

The stability of this compound is governed by the chemical nature of its quinoline ring and its substituents. While specific degradation studies on this exact molecule are not widely published, a robust stability profile can be constructed based on the known reactivity of its constituent parts and data from closely related analogues.

Thermal Stability

The trifluoromethoxy group is exceptionally stable. The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to high thermal and chemical resistance.[2][5] Molecules containing trifluoromethyl or trifluoromethoxy groups are often stable to high temperatures.[5][6] Therefore, thermal decomposition is not considered a primary risk under standard laboratory and storage conditions. However, like most organic compounds, prolonged exposure to extreme heat should be avoided.

Hydrolytic Stability

The trifluoromethoxy group itself is highly resistant to hydrolysis.[7] The primary site of hydrolytic instability is the C4-Cl bond. The electron-withdrawing nature of the quinoline nitrogen and the 8-trifluoromethoxy group makes the C4 position electron-deficient and thus susceptible to nucleophilic attack by water or hydroxide ions. This reaction is generally slow in neutral water but can be accelerated under strongly acidic or, more significantly, basic conditions, leading to the formation of 4-hydroxy-8-(trifluoromethoxy)quinoline.

Photostability

Aromatic and heteroaromatic systems can be susceptible to photodegradation upon exposure to UV light. Studies on other trifluoromethyl-substituted aromatic compounds have shown that they can undergo photodegradation.[8] The quinoline ring system can absorb UV radiation, potentially leading to decomposition pathways. Therefore, it is critical to protect the compound from light to prevent the formation of photolytic impurities.

Reactivity and Incompatibilities

The key to preventing chemical degradation is the segregation from incompatible materials.

-

Nucleophiles and Strong Bases: The most significant reactivity of this compound is the susceptibility of the 4-chloro group to nucleophilic aromatic substitution (SNAr). Strong bases and nucleophiles (e.g., amines, alkoxides, thiols) can readily displace the chloride, leading to the formation of new derivatives. This is often a desired reaction in synthesis but represents a degradation pathway if the compound comes into contact with such materials during storage.

-

Strong Oxidizing Agents: While the trifluoromethoxy group is stable, the quinoline ring can be susceptible to oxidation under harsh conditions. Contact with strong oxidizing agents should be avoided.

-

Strong Acids: While generally more stable under acidic than basic conditions, prolonged contact with strong acids at elevated temperatures could potentially promote hydrolysis of the chloro group.

The following diagram illustrates the key factors that can influence the chemical integrity of this compound.

Caption: Key factors influencing the stability of this compound.

Recommended Storage and Handling Protocols

Based on the chemical stability profile, the following protocols are recommended to ensure the long-term integrity of the compound. The primary storage recommendation is based on supplier data.[4]

Long-Term Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C | Refrigeration slows down potential hydrolytic and other degradation pathways. This is a standard precaution for reactive intermediates. |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | Prevents reaction with atmospheric moisture, which could lead to slow hydrolysis of the reactive 4-chloro group. |

| Container | Tightly sealed, opaque glass or amber vial | Prevents exposure to light and moisture. The container should be properly labeled with the compound name, CAS number, and date of receipt. |

| Light | Store in the dark | Protects the compound from potential photodegradation. |

Shipping: The compound should be transported under "Cold-chain transportation" conditions to maintain its integrity from the supplier to the laboratory.[4]

Handling Procedures

Given the lack of a specific Safety Data Sheet (SDS), precautions should be based on analogous compounds like 4-chloro-8-(trifluoromethyl)quinoline, which is classified as a skin, eye, and respiratory irritant.[9]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a chemical fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[9]

-

Dispensing:

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

If stored under an inert atmosphere, use a glove box or glove bag for aliquoting to maintain inert conditions.

-

Avoid creating dust.[9] Handle as a solid powder carefully.

-

-

Solution Preparation:

-

Solutions should be prepared fresh for each experiment whenever possible.

-

If stock solutions must be stored, they should be kept in tightly sealed vials at low temperatures (e.g., -20°C) and protected from light. The stability in various solvents should be experimentally verified if long-term storage is required.

-

Protocol: Forced Degradation Study for Stability Assessment

To definitively establish the stability profile of this compound in a specific formulation or solvent, a forced degradation (or stress testing) study is essential. This involves subjecting the compound to exaggerated conditions to accelerate decomposition.

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

Apply Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2. Incubate at room temperature.

-

Thermal Degradation: Store the solid compound at a high temperature (e.g., 80°C). Also, heat a solution of the compound.

-

Photodegradation: Expose a solution of the compound to a calibrated UV light source.

-

-

Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples, including a control sample (stored under normal conditions), using a stability-indicating HPLC method (see below).

Caption: Experimental workflow for a forced degradation study.

Protocol: Stability-Indicating HPLC Method Development

A validated HPLC method is crucial to separate the parent compound from any potential degradation products formed during stability studies.

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

-

Detection: A photodiode array (PDA) detector is highly recommended. It allows for the simultaneous monitoring of multiple wavelengths and can perform peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.

-

Method Validation: The final method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.

Conclusion

This compound is a valuable research chemical whose integrity is contingent upon strict adherence to appropriate storage and handling protocols. Its stability is primarily influenced by its susceptibility to nucleophilic attack at the 4-position and potential photodegradation. The highly stable trifluoromethoxy group imparts overall robustness, but this does not preclude the need for careful management. By storing the compound at 2-8°C under an inert atmosphere and protected from light , and by handling it with appropriate safety precautions, researchers can ensure its purity and reactivity for their synthetic and research applications. The implementation of forced degradation studies is a critical step for any project requiring long-term use or formulation of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]